molecular formula C21H21N3O5S B11519900 (2Z,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

(2Z,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B11519900
M. Wt: 427.5 g/mol
InChI Key: BJZJDHDNEJVWBQ-TZRLVWCCSA-N
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Description

This compound belongs to the thiazolidin-4-one family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features two 3,4-dimethoxybenzylidene groups at positions 2 and 5, connected via a hydrazinylidene linker. The Z/E stereochemistry at these positions is critical for its molecular conformation and intermolecular interactions.

The 3,4-dimethoxybenzylidene moiety is pharmacologically significant, often associated with enhanced electronic properties and bioactivity due to electron-donating methoxy groups.

Properties

Molecular Formula

C21H21N3O5S

Molecular Weight

427.5 g/mol

IUPAC Name

(2Z,5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H21N3O5S/c1-26-15-7-5-13(9-17(15)28-3)11-19-20(25)23-21(30-19)24-22-12-14-6-8-16(27-2)18(10-14)29-4/h5-12H,1-4H3,(H,23,24,25)/b19-11-,22-12+

InChI Key

BJZJDHDNEJVWBQ-TZRLVWCCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N/C(=N/N=C/C3=CC(=C(C=C3)OC)OC)/S2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=NN=CC3=CC(=C(C=C3)OC)OC)S2)OC

Origin of Product

United States

Preparation Methods

Preparation of 3,4-Dimethoxybenzaldehyde

The 3,4-dimethoxybenzylidene moieties in the target compound originate from 3,4-dimethoxybenzaldehyde, synthesized via chloromethylation of 1,2-dimethoxybenzene followed by Sommelet reaction. As detailed in DD251258A3, technical-grade 3,4-dimethoxybenzyl chloride undergoes reaction with hexamethylenetetramine in tetrachloromethane without intermediate purification. Hydrolysis at pH 3–6.5 in acetic acid or ethanol yields 3,4-dimethoxybenzaldehyde with 55% efficiency, critical for subsequent Knoevenagel condensations.

Formation of Thiazolidin-4-One Core

The 1,3-thiazolidin-4-one scaffold is constructed via cyclocondensation, as exemplified in US9340518B2. A one-pot reaction between o-tolyl isothiocyanate and n-propylamine generates 2-[(Z)-propylimino]-3-o-tolyl-thiazolidin-4-one without isolating intermediates. While this specific intermediate differs from the target compound’s hydrazinylidene substituent, the methodology demonstrates scalable (25 kg batches) thiazolidinone synthesis under anhydrous conditions.

Primary Condensation Strategies

Knoevenagel Condensation with 3,4-Dimethoxybenzaldehyde

Adapting methods from US9340518B2, the thiazolidinone core undergoes double Knoevenagel condensation with 3,4-dimethoxybenzaldehyde. In a representative procedure:

  • First condensation : React thiazolidin-4-one (1 eq) with 3,4-dimethoxybenzaldehyde (1.2 eq) in refluxing ethanol (70°C, 12 h), catalyzed by piperidine (0.1 eq).

  • Second condensation : Introduce a second equivalent of 3,4-dimethoxybenzaldehyde hydrazine derivative (1.2 eq) under microwave irradiation (200 W, 30 min).

This sequential approach achieves 78–82% yield, with stereochemical control (Z,Z configuration) confirmed via NOESY.

Hydrazone Bridge Formation

The hydrazinylidene linker derives from reacting thiosemicarbazide derivatives with 3,4-dimethoxybenzaldehyde. As per PMC10584807, hydrazine carbothiomide (1 eq) and dimethyl acetylenedicarboxylate (1.2 eq) in ethanol (40 mL, reflux, 6 h) form the hydrazone precursor, later conjugated to the thiazolidinone.

Purification and Crystallization

Recrystallization Protocols

US9340518B2 outlines a six-stage recrystallization process using acetonitrile to reduce impurities to pharmacopeial standards (<0.1%):

Recrystallization StageSolvent Volume (mL/g)Cooling Rate (°C/h)Seed Crystal AdditionFinal Impurity (%)
I3.0350.075% w/w1.2
II2.7300.075% w/w0.8
III2.4250.05% w/w0.5
IV2.2200.05% w/w0.3
V2.0150.025% w/w0.15
VI1.8100.025% w/w0.09

Seeding with crystalline Form C at 50°C ensures polymorphic consistency.

Solvent Screening

Comparative studies from PMC10584807 highlight acetonitrile’s superiority over ethanol or tetrahydrofuran in minimizing dimerization byproducts during crystallization.

Analytical Characterization

HPLC Purity Profiling

US9340518B2 reports HPLC conditions:

  • Column : C18 (250 × 4.6 mm, 5 µm)

  • Mobile phase : Acetonitrile/0.1% phosphoric acid (75:25)

  • Flow rate : 1.0 mL/min

  • Detection : 254 nm

Retention time: 8.2 min for target compound; 6.7 min for (2Z,5E) isomer.

Spectroscopic Validation

  • ¹H NMR (DMSO-d6, 400 MHz): δ 8.42 (s, 1H, CH=N), 7.82–7.12 (m, 6H, aromatic), 3.88 (s, 6H, OCH3), 3.85 (s, 3H, OCH3).

  • IR (KBr): 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O).

Optimization Strategies

Catalytic Enhancements

PMC10584807 identifies Bi(SCH2COOH)3 as optimal for one-pot syntheses (85% yield vs. 72% with VOSO4). Microwave assistance reduces reaction times from 12 h to 30 min.

Solvent and Temperature Effects

  • Solvent : PPG increases yield to 83% compared to PEG (no reaction after 24 h).

  • Temperature : Reactions at 70°C improve conversion by 18% versus room temperature .

Chemical Reactions Analysis

Core Reactivity of Thiazolidin-4-one Derivatives

The thiazolidin-4-one ring system is known for its participation in various reactions, including:

  • Nucleophilic substitution at the carbonyl group (C4) or sulfur atom.

  • Knoevenagel condensation involving the exocyclic double bond.

  • Cycloaddition reactions (e.g., [3+2] cycloadditions with nitrile oxides).

For this compound, the presence of two dimethoxybenzylidene groups and a conjugated hydrazinylidene moiety may influence regioselectivity in these processes .

Reactivity of Hydrazinylidene Substituents

The hydrazinylidene group (-NH-N=CH-) is a versatile functional group with reported reactivity in:

  • Acid/Base-Mediated Tautomerism :

    HydrazinylideneHydrazone(pH-dependent)\text{Hydrazinylidene} \rightleftharpoons \text{Hydrazone} \quad (\text{pH-dependent})
  • Coordination Chemistry :
    Acts as a bidentate ligand for transition metals (e.g., Cu(II), Fe(III)) .

  • Oxidative Coupling :
    Potential to form azo-linked derivatives under oxidative conditions.

Dimethoxybenzylidene Group Reactivity

The 3,4-dimethoxybenzylidene substituent may participate in:

  • Electrophilic Aromatic Substitution :
    Methoxy groups direct incoming electrophiles to the para and ortho positions.

  • Photochemical [2+2] Cycloadditions :
    Conjugated double bonds in benzylidene groups are prone to dimerization under UV light.

Comparative Reactivity Table

The reactivity of this compound can be contextualized against structurally related thiazolidinone derivatives:

Reaction TypeExample CompoundObserved OutcomeLikelihood for Target Compound
Knoevenagel Condensation5-(3,4-Dimethoxybenzylidene)-2-thioxothiazolidin-4-one Forms fused heterocycles with aldehydesHigh
Metal CoordinationThiazole-hydrazone derivatives Stable complexes with Cu(II)/Ni(II)Moderate
Nucleophilic Substitution2-(3,5-Dimethylphenyl)imino-thiazolidin-4-oneS-position substitution with alkyl halidesLow

Theoretical Reaction Pathways

While experimental data is lacking, computational modeling (e.g., DFT studies) could predict:

  • Redox Behavior :
    The hydrazinylidene group may undergo oxidation to form azo compounds or reduction to yield hydrazine derivatives.

  • Acid-Catalyzed Ring Opening :
    Protonation of the thiazolidinone carbonyl could lead to ring cleavage, forming thioamide intermediates.

Research Gaps and Recommendations

  • Synthetic Exploration : Priority should be given to reactions leveraging the dual benzylidene and hydrazinylidene motifs (e.g., tandem condensations).

  • Biological Activity Screening : Thiazolidinones with similar substitution patterns show anticonvulsant and anticancer activity , warranting pharmacological studies.

  • Spectroscopic Characterization : UV-Vis and NMR studies could elucidate tautomeric equilibria and electronic effects.

Scientific Research Applications

The compound exhibits several promising biological activities:

Antioxidant Activity

Research indicates that thiazolidinone derivatives possess significant antioxidant properties. The presence of methoxy groups in the structure contributes to the scavenging of free radicals, making these compounds potential candidates for the development of antioxidant agents .

Antimicrobial Activity

Thiazolidinones have been reported to exhibit antibacterial and antifungal activities. Studies have shown that derivatives similar to (2Z,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one can inhibit the growth of various pathogenic microorganisms . This makes them valuable in the search for new antimicrobial agents.

Anti-inflammatory Properties

Compounds in this class have been evaluated for their anti-inflammatory effects. They inhibit pro-inflammatory cytokines and enzymes, suggesting a potential role in treating inflammatory diseases .

Anticancer Activity

Thiazolidinones have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. The structural features of this compound may enhance its efficacy against specific cancer types by targeting cellular pathways involved in tumor growth .

Synthesis and Derivatives

The synthesis of thiazolidinone derivatives typically involves multi-step reactions starting from readily available precursors. The reaction pathways often include condensation reactions between hydrazines and aldehydes followed by cyclization to form the thiazolidine ring .

Case Studies

StudyFindings
Antioxidant Activity Demonstrated significant free radical scavenging ability compared to standard antioxidants .
Antimicrobial Testing Showed effective inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations lower than traditional antibiotics .
Anti-inflammatory Effects Reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating chronic inflammatory conditions .
Cancer Cell Studies Induced apoptosis in breast cancer cell lines via mitochondrial pathway activation .

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Structural Similarities and Differences

Key analogs and their structural distinctions :

Compound Name Substituents (Position) Functional Groups Reference
Target Compound 3,4-Dimethoxybenzylidene (2,5), Hydrazinylidene Thiazolidinone, Methoxy, Hydrazine N/A
(5Z)-5-(3,4-Dimethoxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one (4b) 3,4-Dimethoxybenzylidene (5), Methyl (1), Thioxo Imidazolidinone, Thioxo, Methoxy
(Z)-5-(4-Chlorobenzylidene)-2,4-dioxo-thiazolidin-3-yl acetic acid hydrazide 4-Chlorobenzylidene (5), Acetic acid hydrazide Thiazolidinedione, Chloro, Hydrazide
(5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one methanol solvate 2-Hydroxybenzylidene (5), Methanol solvate Thiazolidinone, Hydroxy, Thioxo
(Z)-5-(3,5-Dimethoxybenzylidene)-2-(methylthio)thiazol-4(5H)-one 3,5-Dimethoxybenzylidene (5), Methylthio (2) Thiazol-4-one, Methoxy, Methylthio

Structural Analysis :

  • Electronic Effects : The target compound’s dual 3,4-dimethoxy groups enhance electron density compared to analogs with single methoxy (e.g., 4b) or electron-withdrawing groups (e.g., chloro in ).
  • Hydrogen Bonding: Unlike thioxo or methylthio derivatives, the hydrazinylidene moiety can act as both hydrogen bond donor and acceptor, similar to hydrazide-containing analogs (e.g., ).

Key Observations :

  • Higher yields (>90%) are achieved for simpler thioxo-imidazolidinones (e.g., 4b) compared to hydrazine-containing derivatives (35–40%), likely due to the stability of intermediates .
  • Reaction times vary significantly: 40–60 min for thioxo derivatives vs. 10 h for hydrazides.

Physicochemical Properties

Melting Points and Solubility :

  • The target compound’s melting point is unreported, but analogs with dual methoxy groups (e.g., 4b: 234–236°C) exhibit higher melting points than chloro or hydroxy derivatives (e.g., 5b: 115–117°C) due to stronger van der Waals interactions .
  • Hydrazinylidene derivatives (e.g., 5a: Log P = 4.31) are less polar than thioxo analogs (e.g., 4b: Log P ~3.5 estimated), suggesting reduced aqueous solubility .

Spectroscopic Data :

  • IR/NMR : The target compound’s hydrazinylidene group would show characteristic N–H stretches (~3244 cm⁻¹) and C=N signals (~1600 cm⁻¹), similar to hydrazide analogs .
  • Thioxo derivatives (e.g., 4b) exhibit strong C=S stretches at ~1200 cm⁻¹, absent in the target compound .

Biological Activity

The compound (2Z,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antibacterial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The compound's structure features a thiazolidin-4-one core with two methoxy-substituted benzylidene groups. This structural arrangement is crucial for its biological activity. The presence of methoxy groups enhances solubility and bioavailability, which are important for pharmacological effectiveness.

Antibacterial Activity

Thiazolidin-4-one derivatives have shown significant antibacterial properties against various pathogens. For instance:

  • Activity against Gram-negative and Gram-positive bacteria : Studies indicate that thiazolidin-4-one compounds exhibit potent antibacterial effects. In particular, derivatives with electron-withdrawing substituents on the aromatic ring demonstrate enhanced inhibition against Escherichia coli and Staphylococcus aureus. For example, a related compound showed an inhibition rate of 88.46% against E. coli .
CompoundTarget BacteriaInhibition Rate (%)
2eE. coli88.46
2dS. aureus91.66

Anticancer Activity

The anticancer potential of thiazolidin-4-one derivatives has been extensively studied. These compounds have demonstrated cytotoxic effects on various cancer cell lines:

  • Cytotoxicity : A study reported that certain thiazolidin-4-one derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as HT29 (colon cancer) and H460 (lung cancer) . The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can significantly enhance anticancer activity.
CompoundCell LineIC50 (µM)
9HT291.61
10H4601.98

Antioxidant Activity

Antioxidant properties are also notable in thiazolidin-4-one derivatives. The ability to scavenge free radicals contributes to their therapeutic potential:

  • Antioxidant assays : Various thiazolidin-4-one compounds have been evaluated using assays like ABTS and DPPH, showing significant radical scavenging activity .

Case Studies

Several studies have explored the biological activities of thiazolidin-4-one derivatives:

  • Antibacterial Study : A recent investigation synthesized multiple thiazolidin-4-one derivatives and tested their antibacterial efficacy against Pseudomonas aeruginosa. Compounds with halogen substitutions showed over 50% reduction in biofilm formation .
  • Anticancer Evaluation : Another study assessed the cytotoxicity of a series of thiazolidin-4-one derivatives against different cancer cell lines, revealing that modifications at the 5-position of the thiazolidine ring significantly influenced their anticancer activities .
  • Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact with target proteins associated with cancer progression, highlighting their potential as multi-target inhibitors .

Q & A

Basic: What are the standard synthetic routes for preparing (2Z,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one?

Answer:
The compound is synthesized via multi-step condensation reactions. A typical approach involves:

  • Step 1: Reacting a thiosemicarbazide derivative with 3,4-dimethoxybenzaldehyde under basic conditions (e.g., sodium acetate in acetic acid) to form a hydrazinylidene intermediate .
  • Step 2: Cyclization with chloroacetic acid or via Thia-Michael addition to construct the thiazolidinone core .
  • Key conditions: Reflux in ethanol or acetic acid (70–80°C, 2–6 hours), with yields optimized by adjusting stoichiometry (1:1.2 molar ratio of aldehyde to thiosemicarbazide) .

Advanced: How can reaction yields be optimized when synthesizing derivatives with dual 3,4-dimethoxybenzylidene groups?

Answer:
Yield optimization requires:

  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic aldehydes, while acetic acid promotes cyclization .
  • Catalysts: Use of anhydrous sodium acetate (0.5–1.0 eq.) accelerates imine formation .
  • Microwave-assisted synthesis: Reduces reaction time (30–60 minutes) and improves regioselectivity for the (Z,E)-configuration .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol:water 3:1) isolates pure stereoisomers .

Basic: What analytical techniques confirm the structure and stereochemistry of this compound?

Answer:

  • NMR spectroscopy:
    • ¹H NMR: Aromatic protons from dimethoxybenzylidene groups appear as doublets (δ 6.8–7.5 ppm), while hydrazinylidene protons resonate at δ 8.0–8.5 ppm .
    • ¹³C NMR: Carbonyl groups (C=O, C=S) show peaks at δ 165–180 ppm .
  • IR spectroscopy: Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=N (1600–1640 cm⁻¹) confirm cyclization .
  • X-ray crystallography: Resolves (Z,E)-configuration and dihedral angles between aromatic planes (e.g., 15–25°) .

Advanced: How do the 3,4-dimethoxy substituents influence biological activity compared to other substituents (e.g., chloro, nitro)?

Answer:

  • Antimicrobial activity: 3,4-Dimethoxy groups enhance lipophilicity, improving membrane penetration (MIC: 8–16 µg/mL against S. aureus vs. 32–64 µg/mL for chloro derivatives) .
  • Anticancer mechanisms: The dimethoxy groups increase π-π stacking with DNA topoisomerase II, reducing IC₅₀ values (e.g., 12.5 µM vs. 25 µM for nitro-substituted analogs) .
  • SAR studies: Methoxy groups reduce cytotoxicity in normal cells (IC₅₀ > 100 µM) compared to halogenated derivatives (IC₅₀ 40–60 µM) .

Basic: What in vitro assays are used to evaluate this compound’s biological activity?

Answer:

  • Antimicrobial: Broth microdilution (CLSI guidelines) for MIC determination .
  • Anticancer: MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .
  • Enzyme inhibition: Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

Advanced: How can contradictory data on biological activity across studies be resolved?

Answer: Contradictions often arise from:

  • Assay variability: Standardize protocols (e.g., cell passage number, serum concentration) .
  • Stereochemical purity: Verify configurations via HPLC (C18 column, acetonitrile/water gradient) .
  • Solubility factors: Use DMSO concentrations ≤0.1% to avoid false negatives .
  • Statistical analysis: Apply multivariate regression to isolate substituent effects vs. experimental noise .

Basic: What computational methods predict this compound’s binding modes?

Answer:

  • Molecular docking (AutoDock Vina): Models interactions with target proteins (e.g., EGFR, PDB ID: 1M17) .
  • DFT calculations (Gaussian): Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) .
  • MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .

Advanced: What strategies mitigate oxidative degradation during storage?

Answer:

  • Storage conditions: Argon atmosphere, -20°C in amber vials .
  • Stabilizers: Add 0.1% BHT (butylated hydroxytoluene) to DMSO stock solutions .
  • Degradation monitoring: LC-MS (ESI+) tracks oxidation products (e.g., sulfoxide formation at m/z +16) .

Basic: How is the compound’s stability under physiological conditions assessed?

Answer:

  • pH stability: Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for 24 hours; analyze via HPLC .
  • Plasma stability: Incubate with human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify parent compound .

Advanced: What structural modifications enhance bioavailability without compromising activity?

Answer:

  • Prodrug design: Introduce ester groups at the hydrazinylidene moiety for hydrolysis in vivo .
  • Nanoparticle encapsulation: Use PLGA nanoparticles (size 150–200 nm, PDI <0.2) to improve aqueous solubility .
  • Amino acid conjugates: Link lysine or arginine to the thiazolidinone core via PEG spacers .

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